N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide
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Description
N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C20H17FN2O3 and its molecular weight is 352.365. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis
5H-alkyl-2-phenyl-oxazol-4-ones, similar in structure to the specified compound, serve as substrates for Mo-catalyzed asymmetric allylic alkylation. These compounds, with their allyl systems, are important for forming products with excellent enantioselectivity and can be further modified due to the presence of a double bond in the product. This highlights their utility in asymmetric synthesis and enantioselective reactions (Trost, Dogra, & Franzini, 2004).
Neuraminic Acid Glycosides
The use of an allyl-ester moiety, closely related to the compound , is noted in the stereoselective construction of neuraminic-acid glycosides. This showcases the compound's relevance in the protection of carboxy groups, which is crucial in complex organic syntheses such as carbohydrate chemistry (Kunz, Waldmann, & Klinkhammer, 1988).
Antimicrobial Agents
Compounds structurally similar to the specified compound have been studied for their potential as antimicrobial agents. This includes the synthesis and evaluation of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which were screened for their in vitro antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011).
Synthesis of Diallyl-Containing Compounds
A study focused on the synthesis of diallyl-containing polyimides, indicating the significance of allyl groups (similar to the compound ) in the preparation of materials with enhanced thermal properties and dimensional stability. This research contributes to the field of material science, particularly in the development of polymers with specific thermal and mechanical characteristics (Lin, Wong, Wang, Chang, & Juang, 2015).
Fluorescence Agents and Anticancer Activity
The synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, which bear structural resemblance to the compound , has been explored. These derivatives have been tested for their cytotoxic activity against various cancer and non-malignant cell lines, and their fluorescent properties have also been evaluated, indicating their potential use as fluorescence agents and in anticancer therapy (Funk et al., 2015).
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-3-10-23-16-7-5-4-6-14(16)18(24)17(20(23)26)19(25)22-13-9-8-12(2)15(21)11-13/h3-9,11,24H,1,10H2,2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQVCBCRAZPEOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.